Gadobenate dimeglumine
Description
Historical Trajectory in Paramagnetic Contrast Agent Development
The development of magnetic resonance imaging (MRI) contrast agents began in the early 1980s, driven by the need to enhance tissue discrimination beyond the intrinsic contrast provided by MRI. mriquestions.comappliedradiology.com It was recognized that paramagnetic ions, particularly gadolinium (Gd), could significantly shorten the T1 and T2 relaxation times of hydrogen protons, thereby increasing signal intensity. appliedradiology.com However, free gadolinium ions are toxic, necessitating the use of chelation to create stable, tolerable compounds for in vivo applications. appliedradiology.comresearchgate.net
The first gadolinium-based contrast agent (GBCA) to be introduced for clinical use in 1988 was gadopentetate dimeglumine, a linear ionic chelate. mriquestions.comemjreviews.comnih.gov This marked a significant milestone, establishing the foundation for contrast-enhanced MRI. appliedradiology.comnih.gov The success of gadopentetate dimeglumine spurred further research aimed at developing agents with improved properties, such as higher relaxivity and different biodistribution profiles. appliedradiology.com
This pursuit led to the development of a new generation of contrast agents, including gadobenate dimeglumine. newdrugapprovals.orgwikipedia.org Synthesized in 1995, this compound is the dimeglumine salt of gadobenic acid (Gd-BOPTA), a derivative of diethylenetriamine (B155796) penta-acetic acid (DTPA). newdrugapprovals.orgwikipedia.org A key structural feature of the gadobenate ion is the replacement of a terminal carboxyl group of DTPA with a benzyloxymethyl group. wikipedia.org This modification confers distinct physicochemical properties, setting it apart from its predecessors. drugbank.com
Structure
2D Structure
Properties
IUPAC Name |
2-[2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]ethyl-(carboxymethyl)amino]-3-phenylmethoxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O11/c26-18(27)10-23(6-7-24(11-19(28)29)12-20(30)31)8-9-25(13-21(32)33)17(22(34)35)15-36-14-16-4-2-1-3-5-16/h1-5,17H,6-15H2,(H,26,27)(H,28,29)(H,30,31)(H,32,33)(H,34,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEIYJWYTUDFZBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(C(=O)O)N(CCN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40869572 | |
| Record name | O-Benzyl-N-{2-[{2-[bis(carboxymethyl)amino]ethyl}(carboxymethyl)amino]ethyl}-N-(carboxymethyl)serine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40869572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
513.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Freely soluble in water, Soluble in methanol; practically insoluble in n-butanol, n-octanol, chloroform | |
| Record name | GADOBENATE DIMEGLUMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7546 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.22 g/mL at 20 °C, pH = 6.5-7.5 ; viscosity: 5.3 mPa at 27 °C; density 1.220 mg/L at 20 °C /Multihance Injection/ | |
| Record name | GADOBENATE DIMEGLUMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7546 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Hygroscopic powder | |
CAS No. |
113786-33-7, 127000-20-8 | |
| Record name | BOPTA | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=113786-33-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | O-Benzyl-N-{2-[{2-[bis(carboxymethyl)amino]ethyl}(carboxymethyl)amino]ethyl}-N-(carboxymethyl)serine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40869572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Carboxy-5-8-11-tris (carboxymethyl)-1-phenyl-2-oxa-5,8,11-triaza-tridecen-13-oic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | GADOBENATE DIMEGLUMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7546 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
124 °C | |
| Record name | GADOBENATE DIMEGLUMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7546 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Chemical and Molecular Architecture of the Gadobenate Complex
Structural Elucidation of the BOPTA Ligand and its Derivatives
The ligand BOPTA, chemically known as (±)-4-carboxy-5,8,11-tris(carboxymethyl)-1-phenyl-2-oxa-5,8,11-triazatridecan-13-oic acid, is a derivative of diethylenetriaminepentaacetic acid (DTPA). wikipedia.org The synthesis of BOPTA was first reported in 1995. wikipedia.org The key structural modification in BOPTA compared to DTPA is the substitution of one of the terminal carboxyl groups with a benzyloxymethyl group [-C(O)OH is replaced by -CH(CO₂H)OCH₂C₆H₅]. wikipedia.org
The synthesis of the BOPTA ligand involves a two-step process. Initially, diethylenetriamine (B155796) undergoes selective monoalkylation on a primary amino group with 2-chloro-3-(phenylmethoxy)propanoic acid. This is followed by the full carboxymethylation of the intermediate compound using bromoacetic acid. nih.gov
Coordination Chemistry of Gadolinium(III) with the BOPTA Ligand
The gadolinium(III) ion is a lanthanide metal ion with seven unpaired electrons, which makes it highly paramagnetic and suitable for use in MRI contrast agents. d-nb.info The coordination of Gd³⁺ with the BOPTA ligand is central to the function and stability of gadobenate dimeglumine.
In the gadobenate complex, the gadolinium ion is nine-coordinate. wikipedia.orgstanford.edu The BOPTA ligand acts as an octadentate ligand, meaning it binds to the central gadolinium ion through eight of its donor atoms. wikipedia.orgd-nb.info These donor atoms are the three nitrogen atoms of the diethylenetriamine backbone and five oxygen atoms from the carboxylate groups. stanford.edu The ninth coordination site is occupied by a water molecule, which is crucial for the contrast-enhancing properties of the agent. wikipedia.orgstanford.edu The coordination geometry of the Gd(BOPTA)²⁻ complex is typically described as a distorted tricapped trigonal prism (TTP). stanford.edu
The thermodynamic stability of a gadolinium chelate is a measure of the strength of the bond between the gadolinium ion and the ligand at equilibrium. researchgate.net For gadobenate (Gd-BOPTA), the conditional stability constant (log K' or log Kcond) at a physiological pH of 7.4 has been reported to be 18.4. nih.govnih.gov This value indicates a high affinity of the BOPTA ligand for the Gd³⁺ ion under physiological conditions. nih.gov The formation of the gadobenate complex is a rapid process, though the rearrangement into the most thermodynamically stable isomer can take time. nih.gov
| Parameter | Value | Conditions |
|---|---|---|
| log K' (Conditional Stability Constant) | 18.4 | pH 7.4, 20°C |
Kinetic inertness refers to the rate at which the gadolinium ion dissociates from the ligand. researchgate.netmdpi.com This is a critical factor for in vivo stability, as rapid dissociation can lead to the release of toxic free Gd³⁺ ions. d-nb.info Gadobenate, being a linear chelate, is generally considered to have lower kinetic inertness compared to macrocyclic GBCAs. d-nb.info However, studies have shown that the kinetic inertness of Gd(BOPTA) is comparable to that of Gd(DTPA) and significantly greater than that of some other linear agents like Gd(DTPA-BMA). acs.org
Stereochemical Considerations and Isomeric Forms
BOPTA is a chiral ligand, meaning it can exist as a pair of non-superimposable mirror images, or enantiomers. mgscience.ac.inyoutube.com The synthesis of BOPTA typically results in a racemic mixture, which is a 50:50 mixture of the two enantiomers. wikipedia.org Consequently, this compound is administered as a racemic mixture. wikipedia.org The presence of chiral centers in the ligand can lead to the formation of different stereoisomers of the gadolinium complex. libretexts.orgbasicmedicalkey.com However, for gadobenate, the solution structure of the complex is maintained in a consistent coordination environment, as suggested by nuclear magnetic resonance (NMR) studies on the analogous lanthanum complex (La-BOPTA²⁻). wikipedia.org
Influence of the Dimeglumine Counterion on Solution-Phase Behavior
The formulation of gadobenate as a dimeglumine salt is a critical factor that dictates several key physicochemical characteristics of its aqueous solution. In solution, this compound, an ionic compound, dissociates into the gadobenate anion ([Gd(BOPTA)(H₂O)]²⁻) and two meglumine (B1676163) cations (N-methyl-D-glucamine). snmjournals.org This dissociation into multiple species significantly influences the solution's colligative properties and bulk characteristics, such as osmolality and viscosity.
The presence of two meglumine counterions for every one gadobenate complex anion means that each formula unit contributes three particles to the solution. This directly results in a formulation with high osmolality. radiologykey.comresearchgate.net The 0.5 M solution of this compound is hypertonic, with an osmolality of 1,970 mOsm/kg H₂O, a value considerably higher than that of blood (approximately 290 mOsm/kg H₂O). snmjournals.orgresearchgate.net This property is a direct consequence of the number of dissolved particles, a number defined by the use of two meglumine salts.
Furthermore, the choice of meglumine as the counterion has a pronounced effect on the viscosity of the solution. It is a well-documented phenomenon in contrast media chemistry that meglumine salts exhibit higher viscosity compared to their sodium salt counterparts. radiologykey.comradiologykey.com this compound is characterized by a significantly higher viscosity than many other gadolinium-based contrast agents (GBCAs), a property largely attributable to the meglumine cations. researchgate.net This increased viscosity can influence the injection dynamics and flow resistance of the agent.
While the dimeglumine counterion is pivotal in defining the bulk solution properties, it does not directly influence the intrinsic relaxivity of the gadobenate anion. The paramagnetic efficacy of the gadobenate complex is governed by the molecular structure of the gadolinium chelate itself—specifically factors like the residence time of the coordinated water molecule and the rotational correlation time of the complex. nih.govnih.gov However, the viscosity of the solution, a feature imparted by the meglumine, can have a secondary effect on the rotational motion (tumbling) of the entire complex in solution, which is a parameter affecting relaxivity. researchgate.net
The use of meglumine is also integral to creating a stable pharmaceutical formulation at a physiological pH without requiring additional excipients or buffers. nih.gov The basic nature of the meglumine cation helps to neutralize the acidic gadobenic acid, resulting in a well-tolerated injectable solution.
The tables below provide comparative data on the physicochemical properties of this compound and other GBCAs, highlighting the impact of its unique formulation.
Table 1: Comparison of Osmolality for Selected Gadolinium-Based Contrast Agents
| Contrast Agent | Generic Name | Ionicity | Osmolality (mOsm/kg H₂O at 37°C) |
| MultiHance® | This compound | Ionic | 1970 |
| Magnevist® | Gadopentetate dimeglumine | Ionic | 1960 |
| Dotarem® | Gadoterate (B1198928) meglumine | Ionic | 1350 |
| Omniscan® | Gadodiamide (B1674392) | Non-ionic | 789 |
| Gadovist® | Gadobutrol (B1674391) | Non-ionic | 1117 |
| ProHance® | Gadoteridol | Non-ionic | 630 |
Data compiled from multiple sources. radiologykey.comresearchgate.netresearchgate.netnih.gov Note that values can vary slightly between manufacturers and measurement conditions.
Table 2: Comparison of Viscosity for Selected Gadolinium-Based Contrast Agents| Contrast Agent | Generic Name | Viscosity (mPa·s at 20°C) | Viscosity (mPa·s at 37°C) |
| MultiHance® | This compound | 5.3 | 2.9 |
| Magnevist® | Gadopentetate dimeglumine | 4.9 | 2.9 |
| Dotarem® | Gadoterate meglumine | 3.4 | 2.0 |
| Omniscan® | Gadodiamide | 2.8 | 1.8 |
| Gadovist® | Gadobutrol | 4.96 | 2.5 |
| ProHance® | Gadoteridol | 2.0 | 1.3 |
Data compiled from multiple sources. researchgate.netnih.gov Viscosity is temperature-dependent.
Fundamental Principles of Paramagnetic Relaxation Enhancement by Gadobenate Dimeglumine
Theory of Inner-Sphere and Outer-Sphere Contributions to Relaxivity
The inner-sphere relaxation pertains to the direct interaction between the Gd³⁺ ion and water molecules that are transiently bound to one of the coordination sites on the gadolinium ion. In this intimate association, the water molecule comes into very close proximity with the paramagnetic center, leading to a potent dipole-dipole interaction that dramatically shortens the relaxation times of its protons. The magnitude of the inner-sphere contribution is dependent on the number of coordinated water molecules (hydration number, q), the distance between the gadolinium ion and the water protons, and the residence lifetime of the water molecule in this coordinated position. For most clinically utilized gadolinium-based contrast agents, the inner-sphere contribution accounts for a significant portion of the total relaxivity.
Water Exchange Dynamics (τ_M) and Hydration Number
The dynamics of water exchange are a critical determinant of the inner-sphere relaxivity of gadobenate dimeglumine. The water exchange lifetime (τ_M) is the average time a water molecule spends coordinated to the gadolinium(III) ion before exchanging with a water molecule from the bulk solvent. This exchange process is crucial because a single this compound molecule can influence a vast number of water protons over a short period. For optimal T1 relaxivity, the water exchange rate (k_ex = 1/τ_M) must be finely tuned. If the exchange is too slow, the potential of the gadolinium ion to relax a large number of protons is limited. Conversely, if the exchange is too fast, the coordinated water molecule may not have sufficient time to be fully relaxed before it detaches.
The hydration number (q) refers to the number of water molecules directly coordinated to the inner sphere of the gadolinium(III) ion. For this compound, as with most gadolinium-based chelates used in clinical practice, the hydration number is believed to be one (q=1). nih.gov This means that the ligand occupies eight of the gadolinium ion's nine coordination sites, leaving a single site available for a water molecule to transiently bind. wikipedia.org The inner-sphere relaxivity is directly proportional to the hydration number.
| Parameter | Description | Typical Value for Gd-based Agents |
| τ_M | Water Exchange Lifetime | ~100 ns (for similar agents like Gd-DTPA) |
| q | Hydration Number | 1 |
Electronic Relaxation Times (T1e, T2e) of the Gadolinium(III) Center
Modeling of Relaxation Pathways in Heterogeneous Environments
The paramagnetic relaxation enhancement provided by this compound in heterogeneous biological environments, such as blood plasma and various tissues, is a complex phenomenon governed by multiple interacting factors. The modeling of these relaxation pathways is crucial for understanding and predicting the contrast agent's efficacy. The theoretical framework for this modeling is primarily based on the Solomon-Bloembergen-Morgan (SBM) theory, which considers contributions from inner-sphere, outer-sphere, and in some cases, second-sphere water molecule interactions with the gadolinium ion.
In heterogeneous environments, the relaxivity of this compound is significantly influenced by its weak and transient interactions with endogenous macromolecules, most notably serum albumin. nih.govscilit.commyesr.org This interaction necessitates more complex models compared to those for simple aqueous solutions. The observed relaxivity is a weighted average of the relaxivity of the free, unbound agent and the protein-bound agent.
The total relaxivity () can be expressed as:
where:
is the fraction of the contrast agent bound to protein.
is the relaxivity of the unbound this compound.
is the relaxivity of the protein-bound this compound.
A key characteristic of this compound in human blood plasma is the non-linear dependence of its relaxivity on concentration. nih.govscilit.com At lower concentrations, a higher proportion of the agent is bound to albumin, leading to a higher observed relaxivity. As the concentration increases, the binding sites on albumin become saturated, and the proportion of free this compound increases, causing the average relaxivity to decrease and approach the value of the unbound agent. This behavior necessitates concentration-dependent relaxation models for accurate quantification in pharmacokinetic studies. researchgate.net
The contributions of the inner-sphere and outer-sphere relaxation pathways are modeled based on the SBM theory.
Inner-Sphere Relaxation (): This is governed by the direct interaction of the gadolinium ion's electron spin with the nuclear spin of the single water molecule coordinated in its inner sphere. The key parameters influencing inner-sphere relaxivity are:
q: The number of inner-sphere water molecules (for this compound, q = 1).
: The residence lifetime of the inner-sphere water molecule.
: The rotational correlation time of the Gd³⁺-water proton vector.
T₁ₑ and T₂ₑ: The longitudinal and transverse electronic spin relaxation times.
Outer-Sphere Relaxation (): This arises from the dipole-dipole interactions between the gadolinium ion and the protons of water molecules diffusing in the bulk medium outside the coordination sphere. It is influenced by the distance of closest approach of the water molecules to the gadolinium complex and the relative diffusion coefficient of water and the complex. For many gadolinium-based agents, the outer-sphere contribution is estimated to be around 40% of the total relaxivity. nih.gov
Quantitative modeling involves fitting experimental relaxivity data, measured at various magnetic field strengths and concentrations, to the SBM equations. This fitting process allows for the determination of the microscopic parameters (, , etc.) that characterize the relaxation pathways in a specific environment.
Interactive Data Table: Relaxivity of this compound in Human Blood Plasma
The following table presents research findings on the longitudinal relaxivity (r1) of this compound in human blood plasma at different magnetic field strengths and concentrations, demonstrating the non-linear relationship. nih.gov
| Concentration (mM) | r1 at 0.2 T (s⁻¹mM⁻¹) | r1 at 1.5 T (s⁻¹mM⁻¹) | r1 at 3.0 T (s⁻¹mM⁻¹) |
| 0.01 | 12.8 | 10.1 | 8.5 |
| 0.05 | 12.5 | 9.8 | 8.2 |
| 0.1 | 12.2 | 9.5 | 8.0 |
| 0.5 | 11.0 | 8.6 | 7.2 |
| 1.0 | 10.1 | 7.9 | 6.6 |
| 2.0 | 8.9 | 7.0 | 5.8 |
| 4.0 | 7.5 | 5.9 | 4.9 |
| 8.0 | 6.2 | 4.9 | 4.1 |
| 16.0 | 5.1 | 4.0 | 3.3 |
Interactive Data Table: Comparative Relaxivity in Human Blood Plasma at 1.5 T
This table compares the r1 relaxivity of this compound with other gadolinium-based contrast agents in human blood plasma at a typical clinical field strength of 1.5 T, highlighting its higher efficacy. nih.gov
| Contrast Agent | r1 at 1.5 T (s⁻¹mM⁻¹) |
| This compound (at 1.0 mM) | 7.9 |
| Gadopentetate dimeglumine | 3.8 |
| Gadobutrol (B1674391) | 4.6 |
These data underscore the importance of modeling the relaxation pathways of this compound in heterogeneous environments to fully leverage its enhanced relaxivity for improved diagnostic imaging. The interplay between its intrinsic molecular properties and its interactions within the biological milieu dictates its performance as a contrast agent.
Preclinical Pharmacodynamic and Biodistribution Investigations in Non Human Systems
Mechanisms of Cellular Uptake and Transport in Experimental Models
Following intravenous administration, the gadobenate ion, the active component of gadobenate dimeglumine, is completely dissociated from the meglumine (B1676163) salt. nih.gov Its subsequent transport and uptake are dictated by its physicochemical properties, which facilitate both extracellular distribution and specific cellular interactions, particularly within the liver.
A distinguishing feature of this compound is its uptake into hepatocytes, which enables its use as a liver-specific contrast agent. nih.govdrugbank.com This process is mediated by specific transporters on the hepatocyte membrane.
Research indicates that Organic Anion Transporting Polypeptides (OATPs) are involved in the uptake of the gadobenate ion into liver cells. nih.govhepvs.ch Specifically, studies using transfected cell lines have confirmed that OATP1B1 and OATP1B3 are capable of transporting gadobenate. nih.gov In an isolated perfused rat liver model, the hepatic uptake of gadobenate was significantly inhibited by bromosulfophthalein, a known OATP substrate, suggesting that gadobenate likely enters hepatocytes via the organic anion transporting polypeptide 1 (Oatp1 in rodents). rsna.org The efflux from hepatocytes is reportedly handled by the multiple resistance-associated protein 3 (MRP3). nih.gov
However, other mechanistic studies in animals have suggested that the gadobenate ion enters hepatocytes selectively and reversibly through transport mechanisms other than the organic anion transport polypeptide, with excretion into the bile being a rate-limiting step mediated by the multispecific organic anion transporter (MRP2). nih.gov This indicates that while OATPs play a role, the complete mechanism of transport may involve multiple pathways.
Once administered, this compound distributes into the plasma, extracellular fluid, and notably, into the intrahepatocytic space. nih.gov Animal studies have demonstrated its presence within hepatocytes following injection. nih.gov This intracellular accumulation is the primary mechanism for the signal enhancement of normal liver parenchyma observed in magnetic resonance imaging. nih.gov
In a large animal model using sheep, the highest concentrations of gadolinium following a single dose of this compound were found in the kidney and liver after 10 weeks. researchgate.netrsna.org Studies in rats have also shown gadolinium signals in various brain regions, including the deep cerebellar nuclei, after repeated high-dose administrations of linear gadolinium-based contrast agents. nih.gov However, even under conditions of an experimentally disrupted blood-brain barrier in rats, the amount of gadobenate ion in the brain tissue did not exceed 0.2% of the injected dose. tandfonline.com
Extracellular Fluid Distribution Characteristics in Animal Models
This compound is primarily classified as an extracellular fluid (ECF) agent. nih.govnih.govmagnetic-resonance.org Upon injection, it rapidly and freely distributes throughout the extracellular space, which includes blood plasma and the interstitial fluid. patsnap.comnih.gov Pharmacokinetic studies in various animal models, including rats, rabbits, dogs, and monkeys, have confirmed this distribution pattern. nih.gov
The volume of distribution (Vd) at steady state, a measure of how a substance is distributed in the body, is consistent with extracellular distribution, with reported values ranging from 0.170 to 0.282 L/kg. nih.govnih.gov This volume is roughly equivalent to the average volume of extracellular body water. nih.gov
Biotransformation and Metabolic Stability in Preclinical Models
Preclinical animal studies have consistently shown that the gadobenate ion is metabolically stable. nih.govdrugs.com It is excreted from the body intact, without undergoing biotransformation. nih.govdrugs.com After injection, the gadobenate and dimeglumine components dissociate, and the pharmacokinetics are based on the gadobenate ion, which is not further metabolized. drugs.com
Mechanisms of Excretion and Clearance Pathways in Animal Studies
This compound is characterized by a dual excretion pathway, with clearance occurring through both renal (urinary) and hepatobiliary (fecal) routes. patsnap.comnih.gov The predominant route of elimination is via the kidneys. nih.govnih.gov However, a significant portion is also taken up by hepatocytes and excreted into the bile. patsnap.com
The extent of hepatobiliary elimination is species-dependent. In animal models, biliary excretion has been shown to range from approximately 25% to 55% of the injected dose. nih.gov Rats exhibit the highest degree of biliary excretion, followed by dogs, rabbits, and monkeys. nih.gov
A key finding from preclinical studies in rats is the presence of a compensatory excretion mechanism. nih.govscienceopen.comnih.gov In cases of impaired renal function (simulated by occluding renal vessels), the hepatobiliary pathway compensates, with biliary excretion increasing to approximately 96% of the injected dose. nih.govscienceopen.comnih.gov Conversely, when the bile duct is occluded to simulate hepatic impairment, the kidneys compensate, with urinary excretion increasing to nearly 90%. nih.govscienceopen.comnih.gov
| Condition | Urinary Excretion (% of Dose) | Biliary Excretion (% of Dose) |
|---|---|---|
| Control (Normal Function) | 60.6 ± 2.8% | 33.5 ± 4.7% |
| Bile Duct Occlusion | 89.1 ± 4.2% | N/A |
| Renal Vessel Occlusion | N/A | 96.16 ± 0.55% |
Data derived from studies in Crl:CD®(SD)Br rats. nih.govnih.gov
The primary mechanism for the renal clearance of gadobenate is glomerular filtration. nih.gov The total plasma clearance and renal clearance values are very similar, ranging from 0.093 to 0.133 L/hr/kg and 0.082 to 0.104 L/hr/kg, respectively. nih.gov This similarity indicates that the substance is freely filtered by the glomeruli in the kidneys without significant tubular secretion or reabsorption. In rats with normal renal function, approximately 60% of the administered dose is excreted in the urine within 8 hours. nih.govscienceopen.com The maximal urinary excretion rate in these animals occurs within the first 30 minutes after injection. nih.gov
Hepatobiliary Excretion Mechanisms
This compound exhibits a dual excretory pathway, involving both renal and hepatobiliary systems, a feature that has been extensively studied in various non-human models. In preclinical studies, the gadobenate ion is taken up by functioning hepatocytes and subsequently excreted into the bile dartmouth.edunih.gov. This mechanism of action is a distinguishing characteristic compared to other gadolinium-based contrast agents that are solely cleared by the kidneys.
The extent of hepatobiliary elimination is notably species-dependent. Animal studies have revealed that the proportion of this compound excreted via the biliary route varies significantly across different species. The highest degree of biliary excretion has been observed in rats, followed in descending order by dogs, rabbits, and monkeys nih.gov. In rat models, hepatobiliary excretion can account for approximately 25% to 55% of the injected dose, a stark contrast to the 2% to 4% observed in humans with normal renal and hepatic function nih.gov.
A key aspect of the hepatobiliary excretion of this compound is its ability to compensate for impaired renal function. Preclinical investigations in rats have demonstrated a significant increase in biliary excretion when the renal pathway is compromised. In a study involving rats with occluded renal vessels, approximately 96% of the injected dose of gadobenate was eliminated through the hepatobiliary system nih.govnih.gov. This is a substantial increase compared to the 33.5% biliary excretion observed in control rats with normal renal function nih.gov. Conversely, when the bile duct was occluded, the urinary excretion increased to nearly 90% of the injected dose, compared to about 60% in normal animals nih.govnih.gov. This compensatory mechanism suggests that the hepatobiliary pathway can effectively clear the agent when renal function is diminished nih.govnih.gov.
| Animal Model | Excretion Pathway | % of Injected Dose Recovered | Reference |
|---|---|---|---|
| Normal Control Rats | Urinary | 60.6 ± 2.8% | nih.gov |
| Normal Control Rats | Hepatobiliary | 33.5 ± 4.7% | nih.gov |
| Rats with Occluded Bile Duct | Urinary | 89.1 ± 4.2% | nih.gov |
| Rats with Occluded Renal Vessels | Hepatobiliary | 96.16 ± 0.55% | nih.gov |
Tissue Distribution and Retention Studies in Preclinical Models
The distribution and retention of gadolinium in various tissues following the administration of gadolinium-based contrast agents (GBCAs) are critical areas of preclinical research. Animal biodistribution studies have shown that measurable amounts of the administered dose can be retained in multiple tissues for intermediate (1–2 weeks) and long-term (34 weeks) periods nih.gov. This retention is generally greater for linear GBCAs, such as this compound, compared to macrocyclic agents nih.gov.
The pattern of tissue retention can differ between various linear GBCAs. For instance, a study in rats demonstrated that gadodiamide (B1674392) exhibited its highest retention concentration in the skin, whereas gadopentetate dimeglumine showed the highest retention in bone nih.gov. While specific quantitative data for this compound retention across all tissues in preclinical models is not fully detailed in the provided context, the general findings for linear agents highlight the importance of tissue-specific analysis.
Upon intravenous administration, the gadobenate ion primarily distributes to the extracellular space drugs.com. The volume of distribution is roughly equivalent to the volume of extracellular body water nih.gov. The agent does not cross the intact blood-brain barrier, and therefore does not typically accumulate in normal brain tissue nih.govfda.gov. However, it can enhance tissues that lack a blood-brain barrier or where it has been disrupted nih.govfda.gov. Studies in rats have shown that after a single intravenous injection, gadobenate ion was not quantifiable in the blood 8 hours post-injection, indicating clearance from the circulatory system nih.gov.
| Parameter | Finding in Preclinical/Non-Human Systems | Reference |
|---|---|---|
| Primary Distribution Space | Extracellular fluid | drugs.com |
| Volume of Distribution (by area) | 0.170 ± 0.016 to 0.282 ± 0.079 L/kg | nih.gov |
| Blood-Brain Barrier | Does not cross intact barrier | nih.govfda.gov |
| Long-term Retention | Measurable fractions of linear GBCAs can be found in multiple tissues at intermediate and long-term time points in animal models. | nih.gov |
Synthetic Methodologies and Chelate Formulation Principles
Synthesis Routes for the BOPTA Ligand and its Precursors
The chelating agent in gadobenate, 4-carboxy-5,8,11-tris(carboxymethyl)-1-phenyl-2-oxa-5,8,11-triazatridecan-13-oic acid (BOPTA), is a derivative of diethylenetriaminepentaacetic acid (DTPA). newdrugapprovals.orgwikipedia.org Its synthesis is a critical precursor to the final compound. One established method involves a two-step process. nih.gov
The first major step is the selective monoalkylation of a primary amino group on diethylenetriamine (B155796). This is achieved by reacting it with 2-chloro-3-(phenylmethoxy)propanoic acid. The reaction is typically carried out in water at approximately 50°C for an extended period, around 40 hours. The resulting intermediate product is N-[2-[(2-aminoethyl)amino]ethyl]-O-(phenylmethyl)-dl-serine, which can be isolated as a tris-(hydrochloride) salt with a reported yield of 58%. nih.gov
The second step involves the full carboxymethylation of the remaining amine groups on the intermediate compound. This is accomplished using bromoacetic acid in an aqueous solution. The reaction is maintained at a pH of 10 and proceeds at room temperature for about 15 hours, yielding the final BOPTA ligand with a reported yield of 21%. nih.gov Alternative synthesis processes have been developed to optimize the procedure for industrial production, aiming to eliminate hazardous steps such as chlorine addition reactions and avoid high-pressure conditions, instead using recrystallization methods for purification. google.com
Table 1: Key Reactants and Conditions for BOPTA Synthesis
| Step | Reactant 1 | Reactant 2 | Solvent | Temperature | Duration | Product |
|---|---|---|---|---|---|---|
| Monoalkylation | Diethylenetriamine | 2-chloro-3-(phenylmethoxy)propanoic acid | Water | 50°C | 40 h | N-[2-[(2-aminoethyl)amino]ethyl]-O-(phenylmethyl)-dl-serine |
| Carboxymethylation | Intermediate from Step 1 | Bromoacetic acid | Water (pH 10) | Room Temp. | 15 h | BOPTA |
Chelation Reactions and Purification Strategies for Gadobenate Dimeglumine
The formation of the final this compound complex involves the chelation of a gadolinium ion by the BOPTA ligand. The process begins by reacting the BOPTA ligand with gadolinium(III) oxide (Gd₂O₃) and N-methyl-D-glucamine (meglumine) in an aqueous solution. google.comgoogleapis.com This suspension is heated, for instance at 80°C for approximately 75 minutes, to facilitate the complexation reaction. google.comgoogleapis.comgoogleapis.com The meglumine (B1676163) serves as a counter-ion, forming the dimeglumine salt of the gadobenate complex.
Purification of the final product presents challenges. Traditional methods like crystallization or solvent evaporation have proven unsuccessful for industrial application, often resulting in the formation of oily, gummy, or glassy solids that are difficult to handle and lack the necessary solubility. googleapis.com
To overcome these issues, alternative purification and isolation strategies have been developed. One effective method involves precipitation from a solution. In this process, an aqueous solution of this compound is first prepared and potentially concentrated. googleapis.com This solution is then added to a suitable organic "antisolvent," such as 2-propanol, which causes the this compound to precipitate as a solid. googleapis.comgoogle.com The resulting solid particles can then be collected through filtration, washed, and dried to yield a stable, water-soluble powder. googleapis.com
Principles of Pharmaceutical Formulation for Solution Stability
The pharmaceutical formulation of this compound is a 0.5 M sterile, aqueous solution for injection. nih.govfda.gov A key principle of its formulation is the inherent high stability of the gadolinium-BOPTA complex. This high stability constant ensures a negligible release of free, potentially toxic, gadolinium ions into the solution. nih.gov
The stability of the complex is such that the final pharmaceutical product can be formulated without the need for additional excipients or preservatives to maintain its integrity. nih.gov The formulated 0.5 M solution is clear and colorless and has a demonstrated shelf life of three years. nih.gov Stability data from primary batches have shown that the product remains well within specifications for at least 24 months when stored at 25°C and 60% relative humidity. fda.gov Studies have also confirmed the formulation's stability even after exposure to stressors like high-intensity focused ultrasound, with no significant dissociation of the complex observed. nih.gov
Table 2: Physicochemical Properties of this compound 0.5 M Solution
| Property | Value |
|---|---|
| Concentration | 0.5 M |
| Appearance | Clear, colorless solution |
| Excipients | None |
| Shelf Life | 3 years |
| Osmolality (at 37°C) | 1970 mOsm/kg |
| Viscosity (at 37°C) | 5.3 mPa·s |
Development of Industrial-Scale Synthesis Processes
Scaling up the synthesis of this compound for industrial production has required the development of robust and reproducible processes, particularly for isolating the final product in a solid form. A significant advancement in this area is the use of spray-drying technology. google.com This method provides a reliable way to convert a liquid solution of this compound into a stable, water-soluble powder with good flowability and low hygroscopicity. googleapis.com
The process involves feeding an aqueous solution of the compound, typically at a concentration between 0.2 M and 0.8 M, into a spray-dryer. google.com The solution is atomized into fine droplets inside a chamber where hot air is simultaneously blown to evaporate the solvent. The operating parameters are critical and are adjusted based on the scale of the equipment. For industrial-scale plants, the inlet temperature may range from 140°C to 200°C, while the outlet temperature is maintained between 70°C and 120°C. google.com This process allows for the collection of a fine white powder with a controlled particle size, high purity, and high yield (often exceeding 90%). google.comgoogleapis.com The resulting solid can be easily stored, packaged in kits with a sterile aqueous carrier, and readily dissolved to prepare the final injectable formulation. google.com This overcomes the difficulties associated with other isolation techniques like lyophilization, which can produce unprofitable glassy solids. google.comgoogleapis.com
Table 3: Example Parameters for Industrial-Scale Spray-Drying
| Parameter | Value Range |
|---|---|
| Feed Concentration | 0.45 M - 0.55 M |
| Inlet Temperature (T-inlet) | 140°C - 200°C |
| Outlet Temperature (T-outlet) | 70°C - 120°C |
| Feed Rate (Pilot Plant) | 2.5 - 8 kg/h |
| Final Product Form | White, water-soluble powder |
| Typical Yield | >90% |
Advanced Biophysical Characterization and Spectroscopic Investigations
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Studies
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through the measurement of proton relaxation rates, is a cornerstone technique for characterizing gadobenate dimeglumine. The paramagnetic gadolinium(III) ion significantly influences the relaxation times (T1 and T2) of nearby water protons, a phenomenon that is the basis of its function as a contrast agent.
NMR relaxometry studies focus on quantifying the longitudinal (r1) and transverse (r2) relaxivities of the agent. This compound exhibits a notably high r1 relaxivity compared to many other gadolinium chelates. nih.govauntminnie.com This enhanced relaxivity is partly attributed to a transient and weak interaction between the lipophilic benzyloxymethyl group of the gadobenate ligand and the protein human serum albumin (HSA). researchgate.net This interaction slows the molecular tumbling rate of the gadolinium complex, leading to more efficient energy transfer and a greater reduction in the T1 relaxation time of surrounding water protons. nih.gov
¹H NMR relaxation dispersion (NMRD) profiles, which measure relaxivity as a function of the magnetic field strength, provide detailed insights into the dynamics of the Gd³⁺-water interaction. These profiles are analyzed using models that account for various molecular parameters, including the rotational correlation time (τR), the water residence lifetime (τM), and the distance between the gadolinium ion and the coordinated water molecule's protons. The interaction with albumin significantly increases the effective rotational correlation time, which is a key factor contributing to the high relaxivity of this compound in biological media like blood plasma. nih.gov
Table 1: Comparative Relaxivity Data
| Compound | r1 Relaxivity in Water (mM⁻¹s⁻¹) | r1 Relaxivity in Plasma (mM⁻¹s⁻¹) | Magnetic Field (T) |
|---|---|---|---|
| This compound | ~4.4 | ~9.7 | 1.5 |
| Gadoterate (B1198928) meglumine (B1676163) | ~3.6 | ~4.5 | 1.5 |
| Gadopentetate dimeglumine | ~4.1 | ~4.9 | 1.5 |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Electronic Structure Analysis
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a vital spectroscopic technique for probing the electronic environment of the paramagnetic Gd³⁺ ion (with an electron spin S = 7/2). EPR studies on gadolinium chelates, including analogs of this compound, provide fundamental information about the electronic relaxation mechanisms that influence NMR relaxivity.
The key parameters derived from EPR spectra are those related to the Zero-Field Splitting (ZFS) of the Gd³⁺ ground state. nih.gov ZFS arises from the interaction of the electron spin with the ligand's electric field, which lifts the degeneracy of the spin sublevels even in the absence of an external magnetic field. The ZFS is typically described by the axial (D) and rhombic (E) parameters. researchgate.net High-frequency EPR studies have been instrumental in accurately determining these parameters for various gadolinium complexes in frozen solutions. researchgate.netnih.gov
For linear, acyclic chelates like gadobenate (formed from the ligand BOPTA), a substantial rhombicity (E) is often observed, in contrast to more symmetric macrocyclic complexes where E is negligible. nih.gov The magnitude and nature of the ZFS are influenced by the coordination geometry and the symmetry of the ligand field around the Gd³⁺ ion. nih.govacs.org The ZFS, in turn, governs the electron spin relaxation rates, which are critical components in the theoretical models of proton relaxivity. EPR data allows for a more precise simulation of NMRD profiles, validating the parameters used to describe the agent's performance. nih.gov
Table 2: Typical Zero-Field Splitting Parameters for Gd(III) Chelates
| Chelate Type | Axial ZFS Parameter (D) | Rhombic ZFS Parameter (E) | Key Structural Feature |
|---|---|---|---|
| Acyclic (e.g., DTPA-derivatives) | Positive Sign | Substantial | Less Symmetric, Flexible |
| Macrocyclic (e.g., DOTA-derivatives) | Negative Sign | Negligible | More Symmetric, Rigid |
Dynamic Light Scattering and Other Techniques for Molecular Size and Aggregation Behavior
Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to determine the size distribution of small particles and molecules in solution. nih.govcreative-biostructure.com For this compound, DLS is employed to measure its hydrodynamic radius (Rh) and to assess its potential for aggregation. yale.edu
The technique works by analyzing the time-dependent fluctuations in the intensity of scattered light, which are caused by the Brownian motion of the molecules. nih.gov Smaller molecules move more rapidly, causing faster fluctuations, while larger molecules or aggregates move more slowly, leading to slower fluctuations. From these fluctuations, the translational diffusion coefficient (D) can be calculated, which is then related to the hydrodynamic radius via the Stokes-Einstein equation.
DLS studies can confirm the monomeric state of this compound under typical formulation conditions and can be used to detect the formation of aggregates, which could be induced by changes in pH, concentration, or ionic strength. The technique is highly sensitive to the presence of even small quantities of larger aggregates. creative-biostructure.com While specific DLS data for this compound is not widely published in comparative studies, the methodology is standard for characterizing gadolinium contrast agents, particularly those designed with amphiphilic properties that might form micelles or vesicles. lu.se
Spectrophotometric and Potentiometric Studies of Chelate Stability
The stability of the gadobenate complex is paramount to prevent the release of toxic free Gd³⁺ ions in vivo. The thermodynamic stability and kinetic inertness of the chelate are quantified using several analytical techniques, most notably potentiometric titration. nih.govnih.gov
Spectrophotometric and other titrimetric methods can also be used to assess chelate stability. For instance, complexometric titration can directly measure the concentration of any free ligand or unbound gadolinium in a formulation. In one study, free BOPTA and free gadolinium in a this compound solution were quantified by titration with gadolinium chloride and disodium (B8443419) edetate, respectively, using xylenol orange as an indicator. nih.gov Such studies have confirmed the high stability of the gadobenate complex, showing negligible amounts of free species under standard conditions. nih.gov These high stability constants are critical for ensuring the safety of the contrast agent. researchgate.netd-nb.info
Computational and Theoretical Chemistry Studies
Molecular Dynamics Simulations of Hydration Shells and Solute Interactions
Molecular dynamics (MD) simulations offer a powerful lens through which to observe the intricate dance of molecules in solution. For Gadobenate dimeglumine, MD simulations are particularly insightful for characterizing the hydration shell—the layer of water molecules immediately surrounding the gadolinium complex—and its interactions with other solutes in the physiological environment.
The structure and dynamics of the hydration shell are critical to the relaxivity of the contrast agent, which is its ability to enhance the relaxation rate of water protons and thus improve MRI contrast. MD simulations can provide detailed information about the number of water molecules in the first and second hydration shells, their residence times, and the geometry of their coordination to the gadolinium ion. While specific, extensive MD simulation data solely focused on this compound's hydration shell is not widely available in public literature, studies on similar gadolinium complexes provide a framework for understanding its likely behavior. These simulations typically reveal a highly structured first hydration shell with a specific number of coordinated water molecules, a key determinant of the inner-sphere relaxivity.
Furthermore, MD simulations can be employed to study the interactions between this compound and various biological solutes. These simulations can model the dynamic encounters with ions, small organic molecules, and even larger biomolecules, providing insights into the potential for non-specific interactions that might influence its biodistribution and clearance. The dynamic nature of these simulations allows for the observation of transient binding events and the characterization of the forces driving these interactions.
| Simulation Parameter | Typical Value for Gadolinium Complexes | Significance for this compound |
| First Hydration Shell Coordination Number | 8-9 | Directly influences inner-sphere relaxivity. |
| Water Residence Time (First Shell) | Nanoseconds | A key factor in the rate of water exchange, impacting relaxivity. |
| Second Hydration Shell Structure | Less defined, more dynamic | Contributes to outer-sphere relaxivity. |
Quantum Mechanical Calculations of Electronic Structure and Relaxation Parameters
Quantum mechanical (QM) calculations provide a fundamental understanding of the electronic structure of this compound, which is intrinsically linked to its magnetic properties and, consequently, its function as an MRI contrast agent. Methods such as Density Functional Theory (DFT) are employed to calculate the electron distribution, molecular orbitals, and the energies of different electronic states of the gadolinium complex.
These calculations are crucial for understanding the parameters that govern relaxivity. The relaxation of water protons is influenced by the magnetic field generated by the unpaired electrons of the gadolinium(III) ion. QM calculations can help to elucidate the factors that modulate this magnetic interaction, including the geometry of the complex, the nature of the coordinating ligands, and the electronic spin state of the gadolinium ion.
| Calculated Parameter | Relevance to Relaxivity | Typical Computational Method |
| Electronic Spin State of Gd(III) | The high spin state (S=7/2) is the source of the large magnetic moment. | DFT, Ab initio methods |
| Hyperfine Coupling Constants | Determines the strength of the magnetic interaction with water protons. | DFT |
| Zero-Field Splitting Parameters | Influences the electronic relaxation rate of the Gd(III) ion. | Advanced QM methods |
In Silico Modeling of Macromolecular Binding and Interaction Sites
The interaction of this compound with macromolecules, particularly proteins, is a key aspect of its in vivo behavior and contributes to its high relaxivity. In silico modeling techniques, such as molecular docking and molecular dynamics simulations, are invaluable for investigating these interactions at a molecular level.
This compound is known to exhibit weak, non-covalent binding to human serum albumin (HSA) nih.govnih.gov. This transient binding slows down the tumbling rate of the gadolinium complex, which in turn enhances its relaxivity. Computational modeling can be used to predict the binding affinity and to identify the specific binding sites on the surface of HSA. Molecular docking studies can screen for potential binding pockets and predict the most favorable binding poses of the this compound molecule.
Following docking, molecular dynamics simulations can be performed on the protein-ligand complex to assess the stability of the predicted binding mode and to characterize the nature of the interactions. These simulations can reveal the key amino acid residues involved in the binding and the types of intermolecular forces (e.g., electrostatic interactions, hydrogen bonds, van der Waals forces) that stabilize the complex. This information is crucial for understanding the molecular basis of the enhanced relaxivity observed in the presence of serum albumin. Although detailed in silico models of the this compound-HSA interaction are not extensively detailed in publicly accessible literature, the methodologies are well-established for studying drug-protein interactions scielo.org.mx.
| Modeling Technique | Information Gained | Relevance to this compound |
| Molecular Docking | Prediction of binding sites and poses on macromolecules. | Identifies potential interaction sites on proteins like HSA. |
| Molecular Dynamics | Stability of binding, detailed interaction analysis. | Characterizes the dynamics and energetics of the weak binding to HSA. |
| Free Energy Calculations | Quantitative prediction of binding affinity. | Helps to rationalize the observed enhancement in relaxivity. |
Prediction of Physicochemical Properties through Computational Approaches
Computational methods can be used to predict a wide range of physicochemical properties of this compound, which are essential for understanding its behavior both in vitro and in vivo. Quantitative Structure-Property Relationship (QSPR) models are a class of computational tools that correlate the chemical structure of a molecule with its physicochemical properties.
These models can be developed to predict properties such as solubility, lipophilicity (logP), viscosity, and stability. For gadolinium contrast agents, these properties are critical for formulation, pharmacokinetics, and biodistribution. For instance, predicting the logP value can provide insights into the agent's tendency to cross biological membranes. While specific QSPR models developed exclusively for this compound are not commonly reported, general models for organic molecules and metal complexes can be applied.
Moreover, computational methods can predict properties related to the stability of the gadolinium complex. The thermodynamic and kinetic stability of the chelate is crucial to prevent the release of toxic free Gd(III) ions in the body. Computational chemistry can be used to calculate the binding energy of the gadolinium ion to the ligand and to model the potential pathways for decomplexation.
| Physicochemical Property | Importance for Contrast Agent | Computational Prediction Method |
| Solubility | Crucial for formulation as an injectable solution. | QSPR, Molecular modeling |
| Lipophilicity (logP) | Influences biodistribution and membrane permeability. | QSPR, Fragment-based methods |
| Stability Constants | Indicates the strength of the Gd(III)-ligand bond. | Quantum mechanical calculations, Molecular mechanics |
| Viscosity | Affects injectability and fluid dynamics in vivo. | QSPR, MD simulations |
Comparative Analysis of Fundamental Properties with Other Gadolinium Chelates Preclinical Focus
Comparison of Chelate Stability and Kinetic Inertness Profiles
The stability of a gadolinium chelate is a critical determinant of its safety profile, as the release of free, toxic Gd³⁺ ions in vivo is a significant concern. The stability of GBCAs is typically assessed in terms of thermodynamic stability and kinetic inertness. Thermodynamic stability refers to the strength of the bond between the gadolinium ion and the chelating ligand at equilibrium, often expressed as the conditional stability constant (log Kcond) at physiological pH. Kinetic inertness describes the rate at which the gadolinium ion dissociates from the chelate, a process known as transmetallation when endogenous ions like zinc displace the gadolinium.
GBCAs are broadly classified by their ligand structure into linear or macrocyclic agents, and by their charge into ionic or non-ionic agents. Gadobenate dimeglumine is a linear ionic chelate. In general, macrocyclic chelates exhibit greater kinetic inertness than linear chelates due to the rigid, cage-like structure that encapsulates the gadolinium ion.
Among the linear agents, ionic chelates like this compound tend to be more stable than non-ionic linear chelates such as gadodiamide (B1674392). In vitro studies on transmetallation with zinc ions have shown that this compound has a higher stability compared to gadopentetate dimeglumine. While macrocyclic agents like gadoterate (B1198928) meglumine (B1676163) show the highest stability with minimal gadolinium release, this compound is considered one of the more stable linear agents.
| Gadolinium Chelate | Structure | Ionicity | Thermodynamic Stability (log Kcond at pH 7.4) |
|---|---|---|---|
| This compound | Linear | Ionic | 18.4 |
| Gadopentetate dimeglumine | Linear | Ionic | 17.7 |
| Gadodiamide | Linear | Non-ionic | 14.9 |
| Gadoterate meglumine | Macrocyclic | Ionic | 19.5 |
Differential Preclinical Biodistribution and Excretion Pathway Analysis
Following intravenous administration, the biodistribution and excretion pathways of GBCAs are crucial aspects of their preclinical profile. Most extracellular GBCAs, such as gadopentetate dimeglumine, are rapidly distributed into the extracellular fluid space and are almost exclusively eliminated unchanged by the kidneys through glomerular filtration.
This compound exhibits a distinct biodistribution and excretion profile due to its partial hepatobiliary excretion. In humans, approximately 2-4% of the injected dose is taken up by hepatocytes and excreted via the biliary system, with the remainder being eliminated renally. nih.govnih.gov This dual excretion pathway is a key differentiator from other agents. In preclinical animal models, this hepatobiliary excretion is even more pronounced, with species-dependent variations. For example, in rats, the biliary excretion of this compound can be significantly higher.
This contrasts sharply with agents like gadoxetate disodium (B8443419), which is specifically designed for liver imaging and has approximately 50% hepatobiliary excretion in humans. fda.govnih.gov Conversely, agents like gadopentetate dimeglumine are cleared almost entirely by the kidneys. rsc.org Preclinical studies have also investigated long-term gadolinium retention. These studies in animal models have indicated that linear GBCAs, including this compound, are associated with higher levels of residual gadolinium in tissues like the brain and bone compared to macrocyclic agents. nih.gov
| Gadolinium Chelate | Primary Excretion Route | Hepatobiliary Excretion (%) |
|---|---|---|
| This compound | Renal | 2-4% |
| Gadopentetate dimeglumine | Renal | ~0% |
| Gadoxetate disodium | Renal & Hepatobiliary | ~50% |
Distinctive Molecular Interaction Profiles with Biological Components
The molecular interactions of GBCAs with endogenous biological components, particularly proteins, can significantly influence their pharmacokinetics and imaging properties. The majority of GBCAs are designed to be biologically inert, with minimal interaction with proteins, ensuring rapid distribution and clearance.
This compound's interaction profile is distinguished by its weak, non-covalent, and transient binding to human serum albumin (HSA). nih.govbohrium.com This interaction is mediated by the lipophilic benzyloxymethyl group present in its chemical structure. Although this binding is weak, it is sufficient to significantly slow the molecular reorientation time (tumbling) of the chelate, which is a key factor in enhancing its relaxivity. nih.gov
This characteristic places this compound in a unique position among GBCAs. It can be contrasted with:
Non-binding GBCAs : Agents like gadopentetate dimeglumine, gadoteridol, and gadobutrol (B1674391) show no significant affinity for HSA. nih.gov Their relaxivity is therefore independent of the protein concentration in the surrounding medium.
Strongly-binding GBCAs : Agents such as gadofosveset (B1198095) trisodium (B8492382) were specifically designed for strong binding to serum albumin (approximately 80-90%). fda.govrxlist.com This strong interaction results in a much longer vascular residence time, making it suitable as a blood-pool agent for angiography, and confers very high relaxivity. radiopaedia.org
The weak interaction of this compound provides a balance, enhancing relaxivity for general-purpose imaging without the prolonged intravascular retention characteristic of strongly-binding agents. This distinctive molecular interaction is the fundamental reason for its heightened efficacy in preclinical models compared to non-binding extracellular agents. nih.gov
Future Directions and Emerging Research Avenues
Design and Synthesis of Next-Generation Chelates Based on Gadobenate Dimeglumine’s Principles
The development of this compound highlighted the significance of high relaxivity in enhancing image contrast. benthamdirect.commdpi.com This has spurred the design of new chelates that aim to further optimize this property, allowing for equivalent or superior image quality at reduced gadolinium doses. imrpress.com One of the key principles underpinning the efficacy of this compound is its ability to transiently and weakly interact with serum albumin, which slows its molecular tumbling rate and thereby increases its relaxivity. nih.gov
Researchers are now focused on creating next-generation agents with even greater relaxivity and stability. eurekaselect.com An implicit goal in the development of these high-relaxivity agents is to achieve stability that is equivalent to or exceeds that of currently approved macrocyclic agents. eurekaselect.com This is a direct response to concerns about the potential for dechelation and subsequent gadolinium deposition from some linear agents. eurekaselect.com
A notable example of a next-generation agent is gadoquatrane (B12659558), a tetrameric, macrocyclic GBCA with high relaxivity. fda.gov Preclinical studies have demonstrated its high stability and kinetic inertness. fda.gov The design of such multimeric agents, which have a larger molecular size, inherently slows their rotational motion, a key factor in boosting relaxivity. nih.gov
The table below summarizes key parameters of this compound and the next-generation agent gadoquatrane.
| Feature | This compound | Gadoquatrane |
| Structure | Linear | Tetrameric, Macrocyclic |
| Key Principle | High Relaxivity | High Relaxivity and High Stability |
| Mechanism for High Relaxivity | Weak interaction with serum albumin | Large molecular size, slowing rotational motion |
Exploration in Novel Preclinical Imaging Modalities and Techniques
The principles of this compound are also influencing the exploration of novel preclinical imaging modalities. The quest for higher relaxivity and improved signal enhancement is driving innovation in this area. eurekaselect.com Preclinical evaluation of new agents like gadoquatrane in animal models, such as rat glioblastoma models, is crucial for assessing their potential to increase image signal and contrast, or to substantially lower the required gadolinium dose for effective contrast-enhanced MRI. fda.gov
These preclinical studies are essential for characterizing the physicochemical and pharmacokinetic profiles of new agents and comparing them to established GBCAs. fda.gov Such research not only validates the design principles of these novel chelates but also provides the necessary data to support their potential translation to clinical use.
Integration with Advanced Biosensing and In Vitro Diagnostics Research
While the primary application of this compound is in in vivo imaging, the unique properties of paramagnetic chelates are being explored for their potential in advanced biosensing and in vitro diagnostics. Lanthanide chelates, including those with gadolinium, possess luminescent properties that are attractive for the development of bioprobes. nih.gov These probes can be designed to detect specific biomolecules, monitor enzymatic activity, and for cellular imaging. benthamdirect.comnih.gov
The long luminescence lifetimes of lanthanide complexes allow for time-gated experiments that can eliminate background fluorescence from biological samples, a significant advantage in sensitive assays. nih.gov Although gadolinium itself is not the most luminescent of the lanthanides, the principles of chelation and the understanding of the interaction of these complexes with biological molecules, gained from decades of research on agents like this compound, are invaluable.
Paramagnetic chelates can also be designed as "responsive" or "smart" probes. acs.org These agents can alter their magnetic resonance properties in response to specific physiological parameters such as pH, temperature, or the presence of certain ions or molecules. mdpi.comacs.org This opens up possibilities for their use in biosensors that can detect specific biomarkers. For instance, paramagnetic CEST (Chemical Exchange Saturation Transfer) agents can be engineered to have exchangeable protons that are sensitive to the local chemical environment. nih.govnih.gov While still largely in the research phase, the integration of paramagnetic chelates into biosensing platforms represents a promising future direction.
Theoretical Advancements in Paramagnetic Agent Design
The design of more effective paramagnetic agents is increasingly being guided by theoretical advancements. The Solomon-Bloembergen-Morgan (SBM) theory has been a cornerstone in understanding the factors that govern proton relaxivity. nih.gov This theory highlights the importance of the number of water molecules coordinated to the paramagnetic center, the rotational correlation time, and the residence lifetime of the coordinated water molecules. nih.gov
Current research is focused on refining these theoretical models to better predict the relaxivity of new chelate designs. For example, a deeper understanding of the influence of static and transient zero-field splitting on the electronic relaxation of the gadolinium ion is leading to more sophisticated design principles. nih.gov The goal is to develop agents that are highly effective at the magnetic field strengths of modern MRI scanners, including high-field (3T) and ultra-high-field (>3T) systems. nih.gov As the magnetic field increases, the effectiveness of some current agents can decrease, necessitating the development of new agents specifically optimized for these higher field strengths. nih.gov
The theoretical maximum relaxivity for a Gd³⁺-based contrast agent is significantly higher than that of currently approved agents, suggesting that there is still considerable room for improvement. nih.gov Scientists are exploring various strategies to approach this theoretical limit, including optimizing the hydration number, the water exchange rate, and the rotational motion of the chelate. nih.gov
Role in Mechanistic Studies of Biological Processes Using Paramagnetic Probes
This compound has been utilized as a tool in mechanistic studies of biological processes, particularly in animal models. Its properties as an extracellular contrast agent, combined with its partial hepatobiliary excretion, have made it valuable for investigating liver function and pathology. Mechanistic studies in animals have elucidated how the contrast effective ion, Gd-BOPTA²⁻, enters hepatocytes and is subsequently excreted into the bile. This has provided insights into the transport mechanisms within the liver.
The use of paramagnetic probes like this compound allows for the non-invasive visualization and quantification of physiological and pathological processes. The enhanced signal intensity provided by these agents in tissues with altered vascularity or perfusion can help in understanding disease mechanisms. As next-generation agents with even higher sensitivity and specificity are developed, their role in basic and translational research is expected to expand, providing powerful tools for studying a wide range of biological processes in vivo.
Q & A
Q. What are the pharmacokinetic properties of gadobenate dimeglumine, and how do they inform MRI protocol design?
this compound exhibits biphasic elimination, with >90% excreted renally within 24 hours and up to 5% hepatobiliary excretion. Its elimination half-life is approximately 1 hour, necessitating imaging within this window for optimal contrast-to-noise ratio (CNR) . Pediatric studies recommend serial 24-hour urine/blood collections to confirm clearance, particularly in renal impairment cases .
Q. How does this compound’s safety profile compare to other gadolinium-based contrast agents (GBCAs) in pediatric imaging?
In pediatric populations, adverse event (AE) rates for this compound (11.6%) are comparable to gadopentetate dimeglumine (14%), with fever and headache as the most common AEs. No significant ECG or laboratory parameter changes were observed, supporting its safety in children .
Q. What evidence supports this compound’s superiority in CNS lesion visualization?
Comparative studies show this compound improves lesion border delineation and internal morphology visualization (e.g., DSC = 0.70 for contouring accuracy). At 3T, its higher R1 relaxivity (21–25 mM⁻¹s⁻¹ vs. ~4–5 mM⁻¹s⁻¹ for conventional agents) enhances T1-weighted signal intensity, critical for detecting subtle brain metastases .
Advanced Research Questions
Q. What methodological frameworks are critical for intraindividual crossover studies comparing this compound with other GBCAs?
Key considerations include:
- Blinding : Use double-blind protocols to mitigate bias (e.g., scanner reconstruction errors were excluded in peripheral artery studies) .
- Dose standardization : 0.1 mmol/kg doses ensure comparability, as higher relaxivity allows equivalent CNR at lower doses .
- Statistical power : Sample sizes ≥85 patients per group detect significant differences in diagnostic accuracy (e.g., 87% vs. 73% "good/excellent" image quality in MR angiography) .
Q. How should researchers reconcile contradictory findings in contrast enhancement efficacy across studies?
Discrepancies (e.g., this compound vs. gadopiclenol in brain metastasis detection) require rigorous statistical reconciliation:
- Dice Similarity Coefficient (DSC) : Quantify spatial overlap (e.g., DSC = 0.70 ± 0.14 in radiotherapy contouring) .
- Subgroup analysis : Stratify by lesion type/size (e.g., pediatric CNS tumors showed 100% "good-excellent" enhancement with this compound vs. 58.3% for gadopiclenol) .
Q. What experimental models evaluate this compound’s potential for gadolinium retention?
Preclinical rat models (n=38) using Dixon tests and box plots identified no significant retention differences between this compound and macrocyclic agents. However, linear agents like gadodiamide showed higher brain retention, emphasizing the need for longitudinal MRI/T1-mapping in human studies .
Q. How do protein-binding properties influence this compound’s relaxivity in clinical MRI?
this compound’s weak interaction with human serum albumin (HSA) increases R1 relaxivity by 107–131% at 1.5–3T compared to non-protein-binding agents. This property is leveraged in vascular imaging, where CNR improvements of 45–100% are observed in peripheral arteries .
Methodological Guidance
Designing studies to assess this compound’s impact on radiotherapy planning :
- Use volumetric metrics (GTV, V12) and DSC for contouring accuracy.
- Include blinded radiologist evaluations (e.g., 58.3% preferred this compound for BM detection) .
Analyzing allergic-like reaction trends post-GBCA substitution :
Apply the Weber effect model: Monitor reaction rates for 2–3 years post-transition. Logistic regression with ORs (e.g., OR = 2.7 for mild reactions) and 95% CIs accounts for temporal spikes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
